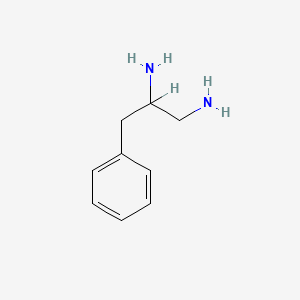

3-Phenylpropane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75543-73-6 | |

| Record name | 3-phenylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylpropane 1,2 Diamine

Conventional Synthetic Approaches

Conventional methods for preparing 3-phenylpropane-1,2-diamine often involve standard organic transformations that result in racemic or diastereomeric mixtures, which may then require separation.

Reduction of Corresponding Nitro Compounds

A common strategy for the synthesis of amines involves the reduction of nitro compounds. In the context of this compound, this would typically involve a precursor molecule containing two nitro groups or a nitro group that can be converted to an amine, followed by the introduction of the second amino group. The reduction of a β-nitroamine, for instance, can yield a 1,2-diamine. rsc.org This transformation is often accomplished using various reducing agents. A notable method involves the use of zinc and hydrochloric acid for the reduction of the nitro group. rsc.org

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for creating β-nitroamines, which are direct precursors to 1,2-diamines. rsc.org This reaction can be followed by a reduction step to yield the desired diamine. rsc.org A variety of reducing agents and conditions have been explored for the chemoselective reduction of nitro groups in the presence of other functional groups, including catalytic hydrogenation and metal-free reductions. organic-chemistry.org

Amination of Appropriate Precursors

Another conventional route involves the amination of suitable precursor molecules. This can include the reaction of a diol with ammonia (B1221849) or the reductive amination of a keto-amine. For example, (R)-3-phenylpropane-1,2-diol can be reacted with ammonia to produce (R)-3-phenylpropane-1,2-diamine. ontosight.ai Reductive amination of a ketone using an amine donor is another viable strategy, often catalyzed by enzymes like ω-transaminases. acs.org

Enantioselective Synthesis Pathways

To obtain enantiomerically pure this compound, several enantioselective synthetic strategies have been developed. These methods are crucial for applications where a specific stereoisomer is required, particularly in the synthesis of pharmaceuticals.

Chiral Pool Synthesis: Derivation from L-Phenylalanine and L-Phenylalaninol

The "chiral pool" approach utilizes readily available chiral molecules from nature as starting materials. L-phenylalanine, an essential amino acid, and its derivative, L-phenylalaninol, are excellent starting points for the synthesis of chiral this compound.

Starting from L-phenylalanine, (2S)-3-phenylpropane-1,2-diamine has been successfully prepared and utilized as a building block for constructing other complex molecules like imidazolines. researchgate.netresearchgate.net This approach leverages the inherent chirality of L-phenylalanine to produce the desired enantiopure diamine. The synthesis of new sulfonate-based chiral salts has also been achieved starting from amino acids from the chiral pool. tu-clausthal.de

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free and often milder reaction conditions.

The asymmetric Strecker reaction is a prominent organocatalytic method for the synthesis of chiral α-amino acids and their derivatives, which can be further converted to chiral diamines. nih.govmdpi.com This reaction involves the addition of a cyanide source to an imine, catalyzed by a chiral organocatalyst, to produce an α-aminonitrile with high enantioselectivity. nih.govscispace.com

A recyclable chiral amide-based organocatalyst has been shown to efficiently catalyze the asymmetric Strecker reaction to produce α-aminonitriles with excellent yields (up to 95%) and high enantiomeric excess (up to 99%). nih.govscispace.com This protocol has been successfully extended to the synthesis of (R)-3-phenylpropane-1,2-diamine in high yield and with high enantioselectivity. nih.govmdpi.comscispace.com The resulting α-aminonitrile can be reduced to the corresponding diamine. The catalyst's recyclability makes this a practical and efficient method for preparing enantiopure this compound. mdpi.comscispace.com

Asymmetric Strecker Reaction for Enantiopure this compound

Development and Application of Recyclable Chiral Amide-Based Organocatalysts

A significant advancement in the synthesis of chiral compounds is the development of recyclable organocatalysts. A C2-symmetric recyclable chiral amide-based organocatalyst has been shown to be highly effective in the asymmetric Strecker reaction. nih.govmdpi.com This method is instrumental in producing α-amino acids and chiral diamines, including (R)-3-phenylpropane-1,2-diamine, which is a key intermediate for certain pharmaceutical agents. nih.govmdpi.com

The organocatalyst facilitates the reaction between N-benzhydrylimines and ethyl cyanoformate, acting as a cyanide source, at a low temperature of -10 °C. nih.gov This process yields α-aminonitriles with high efficiency (up to 95% yield) and excellent enantioselectivity (up to 99% ee). nih.govmdpi.com A key advantage of this catalyst is its recyclability; it can be reused for multiple runs without a significant loss in yield or enantioselectivity, making the process more economical and environmentally friendly. mdpi.comscispace.com The successful application of this protocol has been extended to the synthesis of (R)-phenylalanine and (R)-3-phenylpropane-1,2-diamine, both achieved in high yield and with high enantiomeric excess. nih.govmdpi.com

The probable mechanism for this enantioselective Strecker reaction has been proposed based on experimental observations. nih.gov The development of such recyclable catalysts represents a stride forward in sustainable asymmetric synthesis. mdpi.comscispace.com

Asymmetric Michael Addition Reactions Facilitating Synthesis of Precursors

Asymmetric Michael addition reactions are a cornerstone of enantioselective synthesis, enabling the formation of chiral precursors for compounds like this compound.

Design and Implementation of Proline-Derived Triflicamide Organocatalysts

Proline-derived organocatalysts have been extensively designed and utilized for their ability to mediate asymmetric reactions with high stereocontrol. researchgate.netnih.gov A notable example is the development of a new organocatalyst by coupling D-proline with (S)-1-triflicamido-3-phenylpropan-2-amine, which itself is synthesized from L-phenylalaninol. researchgate.net This catalyst has proven effective in the asymmetric Michael addition of aldehydes to β-nitrostyrenes. researchgate.net

The reactions catalyzed by these proline-derived triflicamide organocatalysts afford Michael adducts in very high yields (up to 93%) and with excellent enantioselectivity (up to 97% ee) and high diastereoselectivity (up to >99:1 dr). researchgate.net The effectiveness of these catalysts extends to reactions involving α-branched aldehydes. researchgate.net The design of these catalysts often incorporates a proline framework for enamine formation and a triflicamide group (-NHTf) which acts as a hydrogen bond donor, a feature that distinguishes them from catalysts using carboxylic or phosphonic acids for this role. researchgate.net

Catalytic Systems Involving D-prolyl-L-prolyl-1-triflicamido-3-phenylpropan-2-amine

To further enhance catalytic performance, more complex peptide-based organocatalysts have been synthesized. One such catalyst is (S)-N-(D-prolyl-L-prolyl)-1-triflicamido-3-phenylpropan-2-amine. researchgate.net This catalyst was designed in an effort to improve upon the catalytic ability of its precursor, (S)-N-(D-prolyl)-1-triflicamido-3-phenylpropan-2-amine, by increasing the distance between the triflicamide and the secondary amino groups. researchgate.net

Under optimized conditions, this dipeptide-based catalyst demonstrated superior catalytic activity and stereoselectivity at a lower catalyst loading of just 3 mol%. researchgate.net In reactions with a broad range of aldehydes and β-nitrostyrenes, the corresponding Michael adducts were obtained in high yields (up to 94%), with outstanding enantioselectivities (up to 98% ee), and good to excellent diastereoselectivities (up to 98:2 dr). researchgate.net

Optimization of Organocatalyst Design for Enhanced Stereoselectivity

The quest for higher stereoselectivity in organocatalyzed reactions has driven continuous innovation in catalyst design. mdpi.com Computational screening and the development of bifunctional catalysts are key strategies in this optimization process.

Computational toolkits have been developed to automate the DFT optimization of transition state structures, enabling the prediction of enantioselectivities for various catalysts. acs.org This allows for the in-silico screening of potential catalysts before their synthesis, saving time and resources. For instance, predictions for catalysts with different substituents can show drastic changes in enantioselectivity, with some predicted to yield ee values exceeding 95%. acs.org

Bifunctional organocatalysts, which combine different modes of activation, are another avenue for enhancing stereoselectivity. researchgate.net For example, hybrid peptide-thiourea catalysts feature an N-terminal proline for covalent activation of the aldehyde and a thiourea (B124793) unit for non-covalent activation of the electrophile. researchgate.netacs.org This dual activation strategy has proven effective in promoting asymmetric Michael additions. researchgate.net The design of such catalysts often involves creating cyclic transition states, where conformational preferences dictate the observed stereoselectivity. acs.org

Metal-Catalyzed Asymmetric Synthesis

In addition to organocatalysis, metal-catalyzed reactions offer powerful methods for achieving asymmetric synthesis of chiral diamines and their precursors.

Stereoselective Reactions Employing Cu(II)-Chiral Diamine Complexes

Copper(II) complexes with chiral ligands have emerged as effective catalysts in stereoselective transformations. nih.govmdpi.comresearchgate.net A novel chiral Cu(II) complex, inspired by the blue copper protein rusticyanin, has been designed for the highly stereoselective synthesis of amino acid derivatives. nih.gov This complex is formed from the Schiff base of glycine (B1666218) and a novel ligand, (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone, in the presence of copper. nih.gov

The resulting five-coordinate complex facilitates the Michael addition of di-tert-butyl methylenemalonate to the α-carbon of the glycine moiety in a diastereoselective manner. nih.gov The increased selectivity is attributed to the intramolecular axial coordination of a thioether to the Cu(II) center. nih.gov This system allows for the facile separation of diastereomers, leading to a highly stereoselective route to the target product. nih.gov

Furthermore, Cu(II) salen complexes have been shown to be more effective catalysts than their Ni(II) counterparts in the asymmetric alkylation of alanine (B10760859) enolates, providing α-methyl α-amino acids with high enantiomeric excess (75–90% ee). mdpi.com The introduction of chlorine atoms into the substrate has been found to increase both the chemical yield and the asymmetric induction. mdpi.comresearchgate.netbohrium.com The choice of metal is crucial, with Cu(II) complexes generally leading to higher stereoselectivity compared to Ni(II) complexes in these systems. mdpi.com

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | dr | Reference |

| Recyclable Chiral Amide Organocatalyst | Asymmetric Strecker | N-benzhydrylimines, ethyl cyanoformate | up to 95 | up to 99 | - | nih.govmdpi.com |

| (S)-N-(D-prolyl)-1-triflicamido-3-phenylpropan-2-amine | Asymmetric Michael Addition | Aldehydes, β-nitrostyrenes | up to 93 | up to 97 | >99:1 | researchgate.net |

| (S)-N-(D-prolyl-L-prolyl)-1-triflicamido-3-phenylpropan-2-amine | Asymmetric Michael Addition | Aldehydes, β-nitrostyrenes | up to 94 | up to 98 | 98:2 | researchgate.net |

| Cu(II)-Chiral Diamine Complex | Asymmetric Michael Addition | Glycine Schiff base, di-tert-butyl methylenemalonate | High | High | - | nih.gov |

| Cu(II) Salen Complex | Asymmetric Alkylation | Alanine enolate, alkyl halides | - | 75-90 | - | mdpi.com |

| Cu(II) Salen Complex | Asymmetric Cα-alkylation | Schiff bases of D,L-alanine ester, benzaldehyde (B42025) derivatives | - | 66-98 | - | mdpi.comresearchgate.netbohrium.com |

Diastereoselective Synthetic Pathways

The synthesis of vicinal diamines, such as this compound, is a significant focus in organic chemistry due to their prevalence in biologically active molecules and their use as chiral ligands in asymmetric synthesis. researchgate.netucl.ac.uk A powerful and highly diastereoselective strategy for constructing the 1,2-diamine motif involves a sequence combining a conjugate addition with a nitro-Mannich (or aza-Henry) reaction. frontiersin.orgrsc.org This tandem approach is valued for its ability to form two new carbon-carbon bonds and create up to three contiguous stereocenters in a controlled manner. frontiersin.orgnih.gov

The general mechanism of this sequence begins with the conjugate addition of a nucleophile to a nitroalkene. This step generates a nitronate anion intermediate. This intermediate is then trapped in situ by an imine in a subsequent nitro-Mannich reaction, forming a β-nitroamine. nih.gov The β-nitroamine product, which contains adjacent carbon-nitrogen bonds, is a versatile precursor that can be readily converted to the target vicinal diamine through the reduction of the nitro group. frontiersin.orgnih.gov

A notable advantage of this methodology is the high level of stereocontrol that can be achieved. The stereochemistry of the final diamine product is established during the formation of the β-nitroamine. In the majority of cases, the anti-diastereoisomer of the β-nitroamine is the predominant product, although syn-selective methods have also been developed. frontiersin.orgrsc.org

Research has demonstrated the effectiveness of a one-pot, 1,4-hydride addition followed by a nitro-Mannich reaction. In this process, a hydride source reduces a nitroalkene to form the nitronate, which then reacts with an N-protected imine. nih.govnih.gov Subsequent reduction of the resulting anti-β-nitroamine with reagents like zinc and hydrochloric acid yields the vicinal diamine. rsc.orgnih.gov This approach has been shown to be effective for a wide range of nitroalkenes and imines derived from various aldehydes, affording the products in good yields and with high diastereoselectivity. nih.govnih.gov

Another variation involves the use of organometallic reagents, such as dialkylzincs, for the initial conjugate addition to the nitroalkene. nih.gov This enantioselective protocol, often catalyzed by copper-chiral ligand complexes, allows for the synthesis of β-nitroamines with three contiguous stereocenters. nih.gov The diastereoselectivity of the subsequent nitro-Mannich step can be influenced by the choice of solvent, allowing for the selective formation of either syn,syn- or syn,anti-diastereoisomers. rsc.orgnih.gov

The findings from various studies on the diastereoselective synthesis of β-nitroamine precursors to vicinal diamines via conjugate addition nitro-Mannich reactions are summarized in the table below.

Table 1: Diastereoselective Synthesis of β-Nitroamine Precursors via Conjugate Addition Nitro-Mannich Reactions

| Entry | Nucleophile/Hydride Source | Nitroalkene | Imine | Catalyst/Additive | Solvent | Yield of β-nitroamine (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Superhydride™ | Various Nitroalkenes | N-PMP protected imine | Trifluoroacetic acid | - | >90 (conversion) | 75:25 to >95:5 | ucl.ac.uk |

| 2 | Hydride | Nitroalkene | N-PMP-protected aldimine | - | - | 60-87 (as acetamide) | 90:10 to >95:5 (anti-rich) | nih.gov |

| 3 | Dialkylzinc | Aromatic nitroalkene | Imine | Copper-chiral ligand | Toluene | High | syn,syn selective | nih.gov |

| 4 | Dialkylzinc | Aromatic nitroalkene | Imine | Copper-chiral ligand | THF/HMPA | High | syn,anti selective | nih.gov |

| 5 | Hydride | Arylbromide nitrostyrene | N-PMP-protected aldimine | - | - | High | High | nih.gov |

| 6 | Various Nucleophiles | β-nitrostyrene | - | - | - | Good to Excellent | - | ucl.ac.ukresearchgate.net |

These methodologies underscore the robustness of the conjugate addition nitro-Mannich sequence as a reliable and stereoselective route to complex vicinal diamines. The ability to control the stereochemical outcome through the judicious choice of reactants, catalysts, and reaction conditions makes it a valuable tool in modern organic synthesis. rsc.orgthieme-connect.com The resulting β-nitroamines can then be transformed into the final 1,2-diamine products, such as this compound, typically through a final nitro group reduction step. rsc.orgnih.gov

Stereochemical Aspects and Enantiopure Derivatives

Strategies for Stereocontrol in 3-Phenylpropane-1,2-diamine Synthesis

Achieving control over the stereochemistry during the synthesis of this compound is crucial for its application in asymmetric reactions. Various methods have been developed to produce enantiomerically enriched or pure forms of this diamine.

One prominent strategy involves starting from a chiral precursor, a method often referred to as a "chiral pool" approach. For instance, the enantiomerically pure (2S)-3-phenylpropane-1,2-diamine can be synthesized from the readily available and inexpensive amino acid, L-phenylalanine. researchgate.netresearchgate.net This approach leverages the inherent chirality of the starting material to build the desired stereocenter in the product. Similarly, (R)-3-phenylpropane-1,2-diamine can be prepared via the reduction of the corresponding nitro compounds or by reacting (R)-3-phenylpropane-1,2-diol with ammonia (B1221849). ontosight.ai

Asymmetric synthesis, which creates a chiral center from an achiral precursor using a chiral catalyst or auxiliary, is another powerful strategy. A notable example is the asymmetric Strecker reaction of N-benzhydrylimines, which has been catalyzed by a recyclable chiral amide-based organocatalyst to produce (R)-3-phenylpropane-1,2-diamine with high yield and excellent enantioselectivity (up to 99% ee). nih.govacs.org Other catalytic methods may employ chiral ligands in hydrogenation or alkylation reactions to achieve stereocontrol.

Furthermore, diastereoselective synthesis offers a route to specific stereoisomers. A procedure starting from N-trifluoroacetylnorephedrine has been described for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes. researchgate.net Another advanced method involves the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. When substrates derived from chiral allylic amines are used, the resulting cyclic sulfamides can be reduced with lithium aluminum hydride (LiAlH₄) to yield 1,2-diamines with a high degree of diastereoselectivity. nih.gov

Table 1: Strategies for Stereocontrolled Synthesis of this compound and its Derivatives

| Strategy | Starting Material | Chiral Influence | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | L-Phenylalanine | Inherent chirality of starting material | (2S)-3-phenylpropane-1,2-diamine | Utilizes inexpensive, readily available chiral source. | researchgate.netresearchgate.net |

| Chiral Pool Synthesis | (R)-3-phenylpropane-1,2-diol | Inherent chirality of starting material | (R)-3-phenylpropane-1,2-diamine | Involves reaction with ammonia. | ontosight.ai |

| Asymmetric Catalysis | N-benzhydrylimine | Chiral organocatalyst | (R)-3-phenylpropane-1,2-diamine | Employs an asymmetric Strecker reaction; catalyst is recyclable. | nih.govacs.org |

| Diastereoselective Synthesis | N-trifluoroacetylnorephedrine | Existing stereocenters in starting material | Diastereomers of 1,2-diamino-1-phenylpropane | Trifluoroacetyl group used as a suitable protecting group. | researchgate.net |

| Diastereoselective Synthesis | Chiral Allylic Amines | Existing stereocenters in starting material | Diastereomers of 1,2-diamines | Involves Pd-catalyzed cyclization of derived sulfamides. | nih.gov |

Enantiomeric Resolution Techniques for this compound

When this compound is synthesized as a racemic mixture, resolution techniques are necessary to separate the enantiomers. These methods are based on the principle of converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.org

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. psu.edu This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, for example, (R)-amine·(R)-acid and (S)-amine·(R)-acid, are diastereomers and can often be separated by fractional crystallization due to differences in solubility. libretexts.org Commonly used chiral resolving agents for amines include tartaric acid derivatives (like dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. psu.edu After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Another effective strategy involves the use of chiral auxiliaries. For instance, the diamine can be derivatized with a chiral auxiliary, such as an Fmoc- or Boc-protected amino acid, to form diastereomers that can be separated using techniques like chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers of the diamine. Enzymatic resolution is also a powerful tool. Enzymes like lipases or esterases can selectively hydrolyze a derivative of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Table 2: Enantiomeric Resolution Techniques Applicable to this compound

| Technique | Principle | Typical Reagents/Methods | Key Features | Reference(s) |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomeric salts. | Chiral acids (e.g., tartaric acid, mandelic acid). Separation by fractional crystallization. | Most common method for resolving racemic bases. | libretexts.orgpsu.edu |

| Chiral Auxiliary Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. | Fmoc- or Boc-protected intermediates. Separation by chromatography. | Allows for separation based on the physical properties of the diastereomeric derivatives. | |

| Enzymatic Resolution | Enzymes selectively react with one enantiomer. | Lipases or esterases for selective hydrolysis of a derivatized racemate. | Highly selective and operates under mild conditions. |

Importance of Enantiopurity in Chiral Ligand Design and Asymmetric Catalysis

The enantiomeric purity of this compound and its derivatives is of paramount importance, particularly in the fields of chiral ligand design and asymmetric catalysis. Enantiopure 1,2-diamines are highly valued as chiral building blocks, chiral auxiliaries, and ligands for metal-catalyzed stereoselective reactions. researchgate.netbac-lac.gc.ca

The biological and chemical activity of chiral molecules is often highly dependent on their stereochemistry. Different enantiomers of a compound can exhibit vastly different activities; for example, one enantiomer might have high binding affinity to a specific enzyme or receptor, while the other is significantly less active or even exhibits a different effect. Therefore, using enantiomerically pure diamines is crucial for developing selective pharmaceutical agents and for understanding structure-activity relationships.

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which then influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. Ligands derived from 1,2-diamines, such as the well-known salen ligands, are extensively used for this purpose. nih.gov The enantiopurity of the diamine backbone is directly translated into the chiral bias of the catalyst. For a catalyst to be effective and produce a product with high enantiomeric excess (ee), the ligand must be enantiomerically pure. acs.org

Many successful chiral ligands possess C₂ symmetry, which can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.govdiva-portal.org While this compound itself is not C₂-symmetric, it serves as a fundamental scaffold for a wide range of C₁-symmetric and C₂-symmetric ligands that have proven effective in various asymmetric transformations, including hydrogenations, alkylations, and epoxidations. researchgate.net

Chiral Transformation Studies of this compound Analogues

Enantiopure this compound and its analogues are not only used as ligands but also as versatile chiral building blocks for the synthesis of more complex molecules. Research has explored the transformation of this chiral scaffold into other valuable organic compounds.

For example, (2S)-3-phenylpropane-1,2-diamine has been successfully used as a starting material for the construction of chiral imidazoline (B1206853) derivatives. researchgate.net These heterocyclic compounds are of interest due to their potential physiological activities and applications as ligands in catalysis. researchgate.net

In another study, an analogue, (S)-N¹-Methyl-N¹-[(6-methylpyridin-2-yl)methyl]-3-phenylpropane-1,2-diamine, was employed as a chiral mediator in the enantiodivergent synthesis of a Wieland-Miescher ketone analogue. clockss.org This demonstrates the role of such diamine derivatives in controlling the stereochemical pathway of complex organic reactions. The study found that the absolute configuration of the product could be inverted simply by changing the amount of a trifluoroacetic acid (TFA) co-catalyst, highlighting a sophisticated application of the chiral diamine. clockss.org

Furthermore, more complex analogues have been synthesized for specific applications. Enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans were synthesized starting from resolved chiral precursors, showcasing the utility of chiral scaffolds in building intricate molecular architectures for pharmacological evaluation. nih.gov Another example is the synthesis of ionic liquid-supported imidazolidinones, which function as chiral auxiliaries. (S)- and (R)-3-phenylpropane-1,2-diamine derivatives were key components in creating these auxiliaries, which were then used in asymmetric alkylation reactions, achieving high enantiomeric excess (up to 93% ee). mdpi.com

Applications in Asymmetric Catalysis

Role of 3-Phenylpropane-1,2-diamine as a Chiral Ligand

The efficacy of this compound in asymmetric synthesis stems from its function as a chiral ligand. When coordinated to a metal center, it creates a chiral environment that forces a reaction to proceed along a pathway that favors the formation of one enantiomer over the other. This control is fundamental to producing enantiomerically pure compounds, which is critical in pharmaceuticals and material science.

The design of effective chiral ligands based on the this compound scaffold leverages several key structural attributes. Typically synthesized from a readily available chiral pool starting material like L-phenylalanine, the diamine possesses a defined stereochemistry at its core.

The primary principles of ligand design using this scaffold include:

C₂-Symmetry: Many ligands derived from this diamine are designed to have a C₂ axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

Steric Hindrance: The pendant benzyl (B1604629) group (-CH₂Ph) provides significant steric bulk. This bulk can effectively shield one face of the catalytic active site, directing an incoming substrate to approach from the less hindered face, thereby controlling the stereochemical outcome.

Chelation: The two nitrogen atoms of the diamine can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination restricts the conformational flexibility of the ligand, leading to a more ordered and predictable chiral environment around the metal.

Modularity: The amine functionalities serve as versatile handles for further chemical modification. They can be readily converted into imines, amides, or incorporated into heterocyclic systems, allowing for the fine-tuning of the ligand's steric and electronic properties for a specific catalytic application.

These principles have enabled the development of a range of "privileged ligands," a small number of structural classes that demonstrate broad applicability and high levels of enantiocontrol across many different metal-catalyzed reactions. nih.gov

Salen ligands are a class of tetradentate Schiff bases formed by the condensation of a 1,2-diamine with two equivalents of a salicylaldehyde (B1680747) derivative. mdpi.comwikipedia.org The resulting [O,N,N,O] ligand can form stable complexes with a wide variety of metal ions. mdpi.com When a chiral diamine like this compound is used, a chiral Salen ligand is produced.

The general synthesis involves the reaction of the diamine with two molecules of an ortho-hydroxyaryl aldehyde. mdpi.com The geometry and the stereogenic centers within the diamine backbone are crucial for transmitting chiral information during a catalytic reaction. mdpi.com Although the stepwise synthesis of unsymmetrical Salen ligands is well-established for other diamines like 1,2-diaminocyclohexane, the principle applies equally to this compound. researchgate.netresearchgate.net

Metal-Salen complexes are employed in a variety of stereoselective reactions. For instance, Al(Salen) complexes have been effectively used as catalysts in the asymmetric Strecker reaction to produce non-natural amino acids. mdpi.com

The this compound scaffold is a key building block for constructing chiral imidazoline (B1206853) and bis-imidazoline ligands. These ligands are synthesized by reacting the diamine with nitriles or other precursors to form the 4,5-dihydroimidazole ring system. The chirality of the diamine is transferred to the final ligand structure.

Researchers have prepared optically pure NH-imidazolines derived from (2S)-3-phenylpropane-1,2-diamine. These ligands, bearing various heteroaromatic substituents, have been successfully applied as catalysts in the asymmetric Henry reaction. Furthermore, novel N,N,N-tridentate pyridinebisimidazoline (pybim) ligands have been synthesized and used in ruthenium-catalyzed asymmetric epoxidation of olefins. More recently, a biimidazoline (BiIM) chiral dinitrogen ligand was developed that enables the asymmetric assembly of C–N axially chiral compounds via a palladium/norbornene cooperative catalytic system. nih.gov

Extending the chemistry of imidazoline ligands, chiral thioimidazoline ligands have also been developed. These ligands incorporate a sulfur atom, typically as part of a thioether linkage attached to the imidazoline ring. A series of chiral S,N-thioimidazoline ligands have been synthesized and evaluated in palladium-catalyzed asymmetric allylic alkylations, where they exhibited high catalytic efficiency. Given that this compound is a common precursor for related chiral ligands, it stands as a logical foundation for creating the chiral backbone of these thioimidazoline structures.

Specific Catalytic Transformations

Ligands derived from this compound are utilized in various catalytic reactions to achieve high levels of stereocontrol. The specific nature of the ligand and the metal center dictates its application in different chemical transformations.

The Strecker reaction is a fundamental method for synthesizing α-amino acids through the formation of α-amino nitriles from imines and a cyanide source. While ligands derived from this compound are used in many catalytic contexts, a notable aspect of its connection to the Strecker reaction is its synthesis via this very reaction.

Research has shown that (R)-3-phenylpropane-1,2-diamine can be synthesized in high yield and with high enantioselectivity. nih.govacs.orgmdpi.com This is achieved using an asymmetric Strecker reaction protocol that employs a recyclable, C₂-symmetric chiral amide-based organocatalyst. nih.govacs.org In this context, the diamine is the valuable chiral product rather than the catalyst. The reaction involves the cyanation of N-benzhydrylimines using ethyl cyanoformate as the cyanide source. nih.govresearchgate.net

The successful synthesis of the diamine highlights the power of the asymmetric Strecker reaction to create valuable chiral building blocks, which can then be used to develop other chiral ligands and catalysts.

Table 1: Synthesis of (R)-α-Aminonitriles via Asymmetric Strecker Reaction This table presents data on the synthesis of various α-aminonitriles using a recyclable chiral organocatalyst, a protocol that was also used to synthesize (R)-3-phenylpropane-1,2-diamine.

| Entry | Aldimine Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | 95 | 99 |

| 2 | 4-Me-C₆H₄ | 94 | 99 |

| 3 | 4-MeO-C₆H₄ | 95 | 99 |

| 4 | 4-Cl-C₆H₄ | 94 | 99 |

| 5 | 4-Br-C₆H₄ | 92 | 99 |

| 6 | 2-Cl-C₆H₄ | 90 | 98 |

| 7 | 2-Naphthyl | 94 | 99 |

| 8 | (E)-C₆H₅CH=CH | 92 | 96 |

| 9 | Cyclohexyl | 90 | 95 |

Data sourced from research on C2-symmetric recyclable organocatalysts for the enantioselective Strecker reaction. nih.govacs.org

An in-depth examination of this compound reveals its significance as a chiral building block in the field of asymmetric catalysis. ontosight.ai This organic compound, characterized by a phenyl group attached to a propane (B168953) backbone with amine groups at the first and second positions, serves as a versatile precursor for a variety of chiral ligands and organocatalysts. ontosight.aiuni.lunih.gov Its derivatives have demonstrated considerable potential in catalyzing stereoselective transformations, enabling the synthesis of complex, biologically active molecules. ontosight.ai

Coordination Chemistry and Metal Complexes of 3 Phenylpropane 1,2 Diamine

Metal-Directed Synthesis Utilizing 3-Phenylpropane-1,2-diamine as a Precursor

Templated Macrocyclization Reactions and Novel Macrocyclic Ligands

The synthesis of macrocyclic ligands through templated reactions is a cornerstone of modern supramolecular chemistry. This method utilizes metal ions or other chemical species as templates to direct the condensation of smaller precursor molecules, such as diamines and dicarbonyl compounds, into a specific cyclic structure, often preventing the formation of unwanted polymeric side products. These reactions can be broadly categorized based on the nature of the template, leading to either kinetic or thermodynamic control over the macrocyclization process.

Commonly employed diamines in these syntheses include flexible aliphatic chains like ethylenediamine and 1,3-diaminopropane, as well as more rigid structures like trans-1,2-diaminocyclohexane. These precursors react, often via Schiff base condensation, with dialdehydes or diketones in the presence of a template ion. The size and coordination geometry of the metal ion play a crucial role in determining the size and structure of the resulting macrocycle, leading to products like [2+2], [3+3], or larger macrocyclic systems.

However, despite the extensive research into templated macrocyclization, there is a lack of specific studies in the scientific literature detailing the use of this compound as a precursor in these reactions. Searches for the synthesis of novel macrocyclic Schiff base ligands derived from the condensation of this compound with dicarbonyl compounds have not yielded specific examples, structural data, or detailed research findings. Consequently, no novel macrocyclic ligands incorporating the this compound unit via this synthetic route have been reported.

Derivatization and Functionalization Strategies of 3 Phenylpropane 1,2 Diamine

Amine Functionalization at Nitrogen Centers

The presence of two primary amine groups makes 3-phenylpropane-1,2-diamine highly amenable to functionalization at its nitrogen atoms. These nucleophilic centers can readily react with a variety of electrophiles, allowing for the introduction of diverse substituents. This functionalization can be controlled to achieve mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reactants.

The synthesis of N-substituted derivatives of this compound can be achieved through various standard organic transformations. Common strategies include alkylation, acylation, and reductive amination. For instance, reaction with alkyl halides can introduce alkyl groups onto the nitrogen atoms. Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides.

A practical approach to synthesizing N-substituted diamines involves the diastereoselective addition of organocerium reagents to cyclic precursors, followed by further elaboration. For example, N-substituted derivatives of similar 1,3-propanediamines have been prepared bearing N-methyl, N-ethyl, N-isopropyl, and N-benzyl groups. biosynth.com Another synthetic route may involve the use of protecting groups to selectively functionalize one amine group over the other. The trifluoroacetyl group, for instance, has been shown to be a suitable protecting group for one of the amino functions in a related 1,2-diamino-1-phenylpropane system, allowing for chemical transformations at other parts of the molecule before its removal. kpi.ua

These N-substituted derivatives are valuable as chiral ligands in asymmetric synthesis and as building blocks for pharmacologically active molecules. The specific substituents on the nitrogen atoms can modulate the compound's steric and electronic properties, as well as its solubility and biological activity.

This compound as a Scaffold for Complex Organic Structures

Beyond simple N-functionalization, the entire this compound molecule serves as a robust scaffold for building more intricate and functionally complex organic structures. Its defined stereochemistry and the spatial relationship between the two amino groups and the phenyl ring make it an attractive starting point for a variety of synthetic targets.

This compound can be utilized in the context of α-amino acid synthesis. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. mdpi.comnih.gov This reaction proceeds through an α-aminonitrile intermediate, which is formed by the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis to the amino acid. mdpi.com

In asymmetric variations of this reaction, chiral amines can be used to induce stereoselectivity. Chiral diamines like (R)-3-phenylpropane-1,2-diamine can be employed as part of a catalytic system to produce α-aminonitriles with high enantiomeric excess (ee). nih.gov For example, a recyclable chiral amide-based organocatalyst has been reported for the asymmetric Strecker reaction, which was also used for the synthesis of (R)-phenylalanine and (R)-3-phenylpropane-1,2-diamine itself with high ee. nih.gov The general process involves the formation of a chiral imine intermediate, which is then attacked by a cyanide source. The subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid.

Table 1: Key Reactions in Alpha-Amino Acid Synthesis

| Reaction | Starting Materials | Intermediate | Product | Reference |

|---|---|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide Source (e.g., KCN, HCN) | α-Aminonitrile | α-Amino Acid | mdpi.comnih.gov |

The structural rigidity and defined stereochemistry of this compound make it an excellent scaffold for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

Research has shown that this compound can be used as the central building block for a series of novel tripeptide analogues. nih.gov These compounds were designed and evaluated as inhibitors of Aminopeptidase (B13392206) N (APN/CD13), a metalloproteinase involved in tumor invasion and metastasis. nih.govnih.gov By incorporating the diamine scaffold, researchers were able to create potent inhibitors of this enzyme.

Table 2: Inhibitory Activity of Tripeptide Analogues with this compound Scaffold against Aminopeptidase N (APN)

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| A6 | 8.8 ± 1.3 | nih.gov |

| B6 | 8.6 ± 1.1 | nih.gov |

| 12i | 15.5 ± 1.2 | nih.gov |

The data indicates that modifying the substituents on the diamine scaffold allows for the fine-tuning of inhibitory activity, demonstrating the utility of this compound in creating structurally diverse and biologically active peptidomimetics. nih.govnih.gov

The vicinal (1,2) arrangement of the amino groups in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings containing two nitrogen atoms, such as imidazolines. The reaction of 1,2-diamines with aldehydes is a common method for preparing 2-imidazolines. For example, aldehydes can react with ethylenediamine in the presence of an oxidant like iodine or tert-butyl hypochlorite to yield imidazoline (B1206853) derivatives. Similarly, this compound can be cyclized with various reagents to form substituted imidazolines.

The phenylethylamine substructure within this compound is a key feature for the construction of indoline and pyrrolidine ring systems.

Indolines: The synthesis of indolines can be achieved through intramolecular C-H amination of protected β-arylethylamine substrates. Palladium-catalyzed reactions, for example, can facilitate the cyclization of a suitably N-functionalized derivative of this compound to form an indoline ring.

Pyrrolidines: Pyrrolidine synthesis can be accomplished through various methods, including intramolecular amination of organoboronates or 1,3-dipolar cycloaddition of azomethine ylides. The aliphatic chain of this compound can be chemically modified to create a suitable precursor that can undergo intramolecular cyclization to form the pyrrolidine ring.

Diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides through polycondensation reactions. Aromatic polyamides, for instance, are synthesized by the polycondensation of aromatic diamines with aromatic dicarboxylic acids. nih.gov Similarly, polyimides are typically prepared in a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized.

While specific examples utilizing this compound as a monomer in the literature are not widespread, its bifunctional nature makes it a suitable candidate for such polymerizations. The incorporation of its unique structure—containing both a rigid phenyl group and a flexible aliphatic segment—into a polymer backbone could impart desirable properties.

Polyamides: Reaction of this compound with a diacyl chloride or a dicarboxylic acid would lead to the formation of a polyamide. The phenyl side group could disrupt chain packing, potentially increasing solubility and lowering the melting point compared to fully aromatic polyamides. nih.gov

Polyimides: As a diamine monomer, it could be reacted with dianhydrides to produce polyimides. The non-coplanar structure resulting from the aliphatic backbone and phenyl substituent could lead to materials with increased transparency and solubility while maintaining good thermal stability.

The chiral nature of this compound also offers the potential for creating chiral polymers, which could have applications in chiral separations or as specialized optical materials.

Chemical Modifications of the Phenyl Moiety

The derivatization of this compound can be strategically directed towards the modification of its phenyl ring. These modifications are crucial for modulating the compound's electronic properties, steric bulk, and potential for secondary interactions in various applications. The primary strategies for functionalizing the aromatic ring involve electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. A critical prerequisite for these transformations is the protection of the nucleophilic amino groups to prevent side reactions, such as N-arylation or reactions with electrophiles.

Electrophilic Aromatic Substitution

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The side chain, -CH₂CH(NH₂)CH₂NH₂, is generally considered an activating group due to hyperconjugation and its weak electron-donating inductive effect. Consequently, it directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring libretexts.orgmsu.edu. However, the amino groups themselves are strong activating groups. If left unprotected, they would protonate under the acidic conditions often required for EAS, forming ammonium (-NH₃⁺) groups, which are strongly deactivating and meta-directing msu.edu. Therefore, protection of the diamine functionality, for example as amides (e.g., acetyl) or carbamates (e.g., Boc), is essential before proceeding with EAS reactions.

Common electrophilic aromatic substitution reactions that can be applied to the N-protected this compound scaffold include:

Nitration: The introduction of a nitro (-NO₂) group is typically achieved using a mixture of nitric acid and sulfuric acid youtube.com. The resulting nitro-substituted derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, allowing for further functionalization. For instance, the nitration of N-protected indoles, another amine-containing aromatic compound, is successfully carried out using acetyl nitrate at low temperatures researchgate.net. This highlights a common strategy of using protecting groups to enable selective aromatic substitution.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the phenyl ring can be accomplished using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) youtube.com. Halogenated derivatives serve as versatile handles for subsequent transformations, particularly metal-catalyzed cross-coupling reactions.

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can introduce carbon-based substituents. Friedel-Crafts acylation, in particular, is a reliable method for adding acyl groups, which can then be reduced to alkyl chains. This avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation youtube.com.

The directing effects of the protected side chain would favor substitution at the positions ortho and para to the propyl group. The specific ratio of these isomers would be influenced by steric hindrance from the side chain and the protecting groups employed.

Metal-Catalyzed Cross-Coupling Reactions

For more complex modifications, metal-catalyzed cross-coupling reactions are a powerful tool, typically performed on a halogenated derivative of N-protected this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. This method is widely used for creating biaryl structures or introducing alkyl or vinyl groups acs.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a key method for synthesizing more complex aniline derivatives from the halogenated phenylpropane-diamine scaffold acs.orgnih.gov.

Chan-Lam Coupling: As a copper-catalyzed alternative, the Chan-Lam coupling can form C-N, C-O, and C-S bonds, often under milder conditions than palladium-catalyzed systems nih.gov.

These modern synthetic methods significantly expand the diversity of derivatives that can be generated from the this compound core by allowing for the precise installation of a wide array of functional groups onto the phenyl moiety.

Introduction of Additional Stereocenters

The this compound structure contains two stereocenters at the C1 and C2 positions of the propane (B168953) chain, giving rise to four possible stereoisomers. The strategic introduction or manipulation of these stereocenters is fundamental for applications in asymmetric synthesis and medicinal chemistry, where specific stereoisomers are often required.

A key strategy for accessing specific diastereomers of 1,2-diamino-1-phenylpropane involves starting from a chiral precursor, such as norephedrine, which already possesses the desired stereochemistry at one center. A study by Dufrasne and Nève (2004) describes a method starting from ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. This approach allows for the selective synthesis of different diastereomers by controlling the stereochemistry at the benzylic position (C1) researchgate.net.

The synthesis proceeds through the conversion of the hydroxyl group into a leaving group (mesylate), followed by nucleophilic substitution with an azide (N₃⁻). The stereochemical outcome of this Sₙ2 reaction can be controlled to achieve either inversion or retention of configuration researchgate.net.

Inversion of Configuration: A direct Sₙ2 reaction on the mesylate of ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol with sodium azide (NaN₃) leads to an inversion of configuration at the benzylic carbon. This process yields the l-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane. The efficiency and diastereoselectivity of this step are solvent-dependent, with DMF and DMSO providing high diastereoselectivity researchgate.net.

The resulting azido compounds are then reduced via catalytic hydrogenation to afford the corresponding N-trifluoroacetyl-1,2-diamino-1-phenylpropane diastereoisomers, which can be deprotected to yield the final diamines researchgate.net.

The table below summarizes the results for the synthesis of the key azido intermediate (l-6) via a single inversion pathway, demonstrating the influence of the solvent on diastereoselectivity researchgate.net.

| Entry | Solvent | l-6 : u-6 Ratio | Yield (%) |

| 1 | DMF | 95 : 5 | 66 |

| 2 | DMSO | 93 : 7 | 64 |

| 3 | HMPA | 74 : 26 | 46 |

This table illustrates the diastereomeric ratio and yield for the synthesis of l-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane (l-6) from the corresponding mesylate, showing the superior performance of DMF and DMSO as solvents. researchgate.net

Another advanced strategy involves the enzymatic synthesis of chiral precursors. For example, all four stereoisomers of 1-phenylpropane-1,2-diol can be synthesized with high enantiomeric purity starting from benzaldehyde (B42025) and acetaldehyde using a combination of a lyase and an alcohol dehydrogenase researchgate.net. These chiral diols are valuable precursors that can be converted into the corresponding diamines through established chemical transformations, providing a biocatalytic route to access all possible stereoisomers of this compound.

Computational and Theoretical Studies of 3 Phenylpropane 1,2 Diamine and Its Derivatives

Molecular Modeling and Docking Investigations

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding the interactions between a ligand, such as a 3-Phenylpropane-1,2-diamine derivative, and its biological target, typically a protein or enzyme.

Molecular docking simulations are pivotal in predicting how a ligand binds to the active site of a receptor. This process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. For derivatives of this compound, which have been investigated as inhibitors of enzymes like aminopeptidase (B13392206) N (APN), docking studies elucidate the key molecular interactions responsible for their inhibitory activity. researchgate.netnih.gov

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.

π-π Stacking: Involves the interaction between aromatic rings, such as the phenyl group in the this compound scaffold. mdpi.com

For instance, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as anticancer agents, induced-fit docking (IFD) studies showed that the compounds occupy the binding site of PI3Kα and engage with key binding residues. mdpi.com Similarly, docking experiments with isoxazole-carboxamide derivatives helped to clarify the molecular aspects of their observed COX-inhibitory activities by identifying possible binding interactions within the enzyme's active site. nih.gov These computational approaches allow researchers to visualize and analyze the binding poses that are most likely to be responsible for the biological activity, guiding further chemical modifications to enhance potency and selectivity. mdpi.comnih.gov

The accuracy of docking predictions can be significantly influenced by the treatment of molecular flexibility. The two primary approaches are rigid docking and flexible docking.

Rigid Docking: This method treats both the ligand and the receptor as rigid bodies. asianjpr.com It is computationally less expensive and faster, making it suitable for screening large compound libraries. researchgate.net The process involves finding the optimal geometric fit between the two static structures. asianjpr.com However, its major limitation is the inability to account for the conformational changes that often occur upon ligand binding, known as "induced fit."

Flexible Docking: This approach allows for the flexibility of the ligand, and in more advanced methods, also for the receptor's side chains or even its backbone. bioexcel.eu This provides a more realistic representation of the binding event. bioexcel.eu While computationally more intensive, flexible docking can yield more accurate predictions of binding modes, especially for ligands with many rotatable bonds, like derivatives of this compound.

A comparative study on docking macrocycles, which are inherently flexible, highlighted the differences between these methodologies. acs.orgnih.gov The study compared rigid docking of pre-generated conformational ensembles with direct flexible docking. acs.orgnih.gov While there was no statistically significant difference in the performance for some cases, the flexible docking protocol was found to be significantly faster than generating an ensemble of conformations for rigid docking. acs.orgnih.gov For flexible molecules like this compound and its analogues, standard flexible docking is often recommended for its balance of timing, accuracy, and ease of setup over protocols that rely on the rigid docking of pre-generated conformations. researchgate.netacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of newly designed compounds before their synthesis.

Three-dimensional QSAR (3D-QSAR) methodologies are advanced techniques that correlate the biological activity of a set of molecules with their 3D properties. chemrevlett.com These methods require the alignment of the molecules in 3D space and the calculation of interaction fields around them.

Comparative Molecular Field Analysis (CoMFA): This widely used 3D-QSAR technique calculates steric and electrostatic fields around a set of aligned molecules. nih.gov The resulting field values are then correlated with the biological activity data to generate a predictive model. The model is often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. chemrevlett.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but includes additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship.

For derivatives based on the this compound scaffold, 3D-QSAR studies have been conducted to guide the design of potent aminopeptidase N/CD13 (APN) inhibitors for developing antitumor agents. researchgate.net In one such study, a 3D-QSAR model was constructed for a series of 39 compounds, yielding a model with good predictive power, indicated by a q² value of 0.664 and an r² value of 0.995. researchgate.net

Below is a table summarizing the statistical parameters often used to validate 3D-QSAR models.

| Parameter | Description | Good Value |

| q² (or r²cv) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. | > 0.5 |

| r² (or r²ncv) | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |

| r²pred | Predictive correlation coefficient for an external test set; a measure of the model's external predictive ability. | > 0.6 |

| SEE | Standard Error of Estimate; a measure of the goodness of fit. | Lower is better |

| F-value | F-test value; indicates the statistical significance of the model. | Higher is better |

This table provides a general overview of key statistical parameters in QSAR studies.

The primary goal of developing QSAR models is to use them for the rational design of new, more potent analogues. chemrevlett.com The contour maps generated from CoMFA and CoMSIA studies are particularly useful in this regard. They provide a visual guide for medicinal chemists, highlighting specific regions around the molecule where certain properties should be modified.

For example, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a yellow contour would suggest that bulk is disfavored. Similarly, blue and red contours in electrostatic maps indicate regions where positive and negative charges, respectively, would enhance activity.

Based on the insights from a 3D-QSAR model for this compound derivatives, seven new molecules were designed, and their activities were predicted by the generated model. researchgate.net This predictive capability allows for the prioritization of synthetic targets, saving time and resources by focusing on compounds that are most likely to have the desired biological activity. researchgate.net This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Mechanistic Insights into Catalytic Processes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions, including catalytic processes. mdpi.com While specific DFT studies on the catalytic processes involving this compound are not extensively documented in the cited literature, the principles can be applied to understand its potential roles. Chiral 1,2-diamines are known to be important building blocks and ligands in asymmetric catalysis. rsc.org

DFT calculations can be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. umn.edu

Identify Intermediates: Computation can help identify and characterize transient intermediates that may be difficult to observe experimentally.

Understand Catalyst-Substrate Interactions: DFT provides detailed electronic structure information, revealing how a catalyst, such as a metal complex with a diamine ligand, interacts with the substrate to facilitate the reaction. researchgate.net

For example, DFT has been used to study the mechanisms of palladium-catalyzed allylation of primary amines, providing insights into the formation of intermediates and the influence of ligands on the reaction pathway. researchgate.net Similar computational studies could be applied to reactions where this compound or its derivatives are used as chiral ligands or organocatalysts, providing fundamental insights into the source of enantioselectivity and helping to design more efficient catalytic systems. rsc.org

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions catalyzed by diamine ligands. These studies illuminate the step-by-step pathways of chemical transformations, identifying key intermediates and transition states that are often too transient to be observed experimentally.

A significant area of investigation has been the enantioselective deprotonation of prochiral compounds using an alkyllithium base in the presence of a chiral diamine ligand. nih.govacs.orgacs.org Computational studies on the deprotonation of N-Boc-pyrrolidine with isopropyllithium (B161069) and the chiral diamine (-)-sparteine (B7772259) have successfully located low-energy intermediate complexes. nih.gov By optimizing the geometries of these complexes, researchers can determine which pathways are energetically favorable. For instance, calculations have shown that the lowest-energy intermediate complex is the one that leads to the experimentally observed pro-S hydrogen abstraction, thus explaining the stereochemical outcome of the reaction. nih.govacs.orgacs.org

Furthermore, computational models have been developed for copper-catalyzed reductive coupling reactions involving chiral diamine synthons. acs.org DFT calculations can identify the complete catalytic cycle, including steps like transmetalation and migratory insertion. chemrxiv.org Such studies have revealed that key steps, like the addition to an imine, can be reversible, a finding that has significant implications for the development of catalyst-controlled stereoselective reactions. acs.org By understanding the energetics of each step, chemists can predict how modifications to the diamine ligand or reaction conditions might influence product distribution and stereoselectivity. acs.orgchemrxiv.org These theoretical investigations provide a detailed mechanistic picture that is crucial for optimizing existing catalytic systems and designing new ones. youtube.com

Transition State Analysis in Catalytic Cycles

The origin of stereoselectivity in asymmetric catalysis lies in the relative energies of the diastereomeric transition states leading to the different stereoisomers. acs.org A lower energy barrier for one transition state over another results in the preferential formation of one enantiomer. Computational chemistry provides the tools to locate these transition states and analyze the interactions that stabilize or destabilize them. acs.orgrsc.org

In aldol (B89426) reactions catalyzed by vicinal diamines, DFT calculations have characterized a cyclic transition state featuring a nine-membered hydrogen-bonded ring. acs.org The specific conformation of this ring, particularly its crown-like (chair-chair) structure, is responsible for the observed high stereoselectivity. acs.org By analyzing this transition state, researchers can understand how the chiral diamine ligand orients the substrates to favor attack from a specific face.

Similarly, in the palladium-catalyzed asymmetric diamination of conjugated double bonds, DFT investigations have revealed that the energies of the stereocontrolling transition states are governed by a network of weak non-covalent interactions. rsc.org These include C-H⋯π, C-H⋯O, and anagostic interactions between the chiral phosphoramidite (B1245037) ligand and the substrate. The transfer of chiral information from the catalyst to the product occurs through this precisely organized environment in the transition state. acs.org Understanding these subtle forces allows for the rational design of catalysts where substituents on the ligand are modified to enhance these stabilizing interactions and thus improve enantioselectivity. rsc.org For example, calculations have shown that for high enantioselectivity, a balance is needed between the steric bulk of substituents on the binol backbone and the amido groups of the ligand. rsc.org

The table below summarizes calculated activation enthalpies for a reaction proceeding through different transition states, illustrating how computational data can explain experimental outcomes.

| Transition State | Pathway | Calculated Activation Enthalpy (kcal/mol) | Predicted Outcome |

| 4-TS | Leads to pro-S product | 10.8 | Major Product |

| 5-TS | Leads to pro-R product | Higher than 4-TS | Minor Product |

This table is illustrative, based on findings from a computational study on enantioselective deprotonation, where the lower activation enthalpy of one transition state (4-TS) explains the formation of the major product. nih.govacs.org

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure of a chiral ligand is critical to its function. Conformational analysis uses computational methods to determine the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For acyclic molecules like this compound, rotation around single bonds can lead to multiple low-energy conformations.

Computational studies on simple diamines like 1,2-diaminoethane show that rotational isomerism around the central C-C bond leads to different conformers, such as gauche and trans (or anti). uc.pt The relative stability of these conformers is determined by a balance of steric repulsion and intramolecular interactions, like hydrogen bonding between the two amine groups. uc.pt For this compound, the analysis is more complex due to the additional phenyl substituent.

The conformational preferences of phenyl-substituted molecules have been studied computationally. nih.gov The orientation of the phenyl group relative to the diamine backbone will significantly influence the ligand's shape. It is expected that low-energy conformers will minimize steric clashes between the bulky phenyl group and the amino groups. The relative energies of different conformers can be calculated using methods like MP2 or DFT. nih.gov

The table below shows a hypothetical conformational analysis for a substituted diamine, illustrating the kind of data generated in such studies.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| Gauche 1 | ~60° | 0.00 | Stabilized by intramolecular H-bond |

| Gauche 2 | ~-60° | 0.25 | Stabilized by intramolecular H-bond |

| Anti/Trans | 180° | 1.50 | More extended, less H-bonding |

This table is a representative example based on general principles of diamine conformational analysis. uc.ptmontclair.edu The lowest energy is typically assigned to a gauche conformer that allows for stabilizing intramolecular hydrogen bonding.

Understanding the conformational landscape of this compound is crucial because the ligand must adopt a specific conformation to bind effectively to a metal center and create the optimal chiral environment for catalysis.

Theoretical Examination of Anomeric Effect and Chiral Space Tuning in Diamine Ligands

"Chiral space tuning" refers to the deliberate, rational modification of a ligand's structure to control the three-dimensional environment, or "chiral space," around the catalytic site. Computational chemistry is an essential tool for this process. By performing in silico modifications to the ligand—such as changing the size of the phenyl group in a this compound derivative or adding other substituents—chemists can predict how these changes will affect the catalyst's performance. chemrxiv.org Computational models can calculate how structural modifications alter the non-covalent interactions in the key transition state, thereby tuning the enantioselectivity. rsc.org This allows for the screening of a large library of potential ligands computationally, saving significant time and resources compared to synthesizing and testing each one experimentally. monash.edu This approach of combining computational design with experimental validation accelerates the discovery of highly effective catalysts for specific asymmetric transformations. chemrxiv.orgresearchgate.net

Future Directions and Emerging Research Avenues for 3 Phenylpropane 1,2 Diamine

Development of Novel and More Efficient Synthetic Routes

While methods exist for the synthesis of 3-phenylpropane-1,2-diamine and its derivatives, the development of more efficient, atom-economical, and scalable routes remains a key objective. Current research focuses on asymmetric synthesis pathways that can deliver high enantiomeric purity without the need for extensive purification steps.

One promising approach involves the sequential application of palladium-catalyzed allylic amination and rhodium-catalyzed alkene aziridination. nih.gov This strategy allows for the rapid assembly of complex polyamine structures from readily available starting materials. nih.gov Researchers are also exploring biocatalytic methods, such as the use of transaminases, to produce enantiopure diamines from prochiral ketones, offering an environmentally friendly alternative to traditional chemical synthesis. rsc.org

Further investigations are centered on optimizing reaction conditions and developing novel catalyst systems to improve yields and selectivities. For instance, new procedures for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes have been developed starting from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, where the trifluoroacetyl group helps to minimize side reactions. researchgate.net

Table 1: Comparison of Synthetic Strategies for 1,2-Diamines

| Method | Key Features | Advantages | Challenges |

| Sequential Pd/Rh Catalysis | Allylic amination followed by alkene aziridination nih.gov | Rapid assembly of complex structures nih.gov | Requires multiple catalytic steps |

| Biocatalysis (Transaminases) | Asymmetric synthesis from prochiral ketones rsc.org | High enantioselectivity, environmentally friendly rsc.org | Substrate scope can be limited |

| Diastereoselective Synthesis | Use of protecting groups to control stereochemistry researchgate.net | Good control over diastereoselectivity | May require additional protection/deprotection steps |

Expansion into New Catalytic Applications

The core value of this compound lies in its application in asymmetric catalysis. Future research aims to broaden its utility by designing novel ligands and organocatalysts and expanding the range of reactions it can effectively mediate.

Rational Design of Next-Generation Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts derived from this compound is a major focus of current research. The modular nature of the diamine scaffold allows for systematic modification of its steric and electronic properties to fine-tune catalytic activity and selectivity. ua.es

Researchers are designing bifunctional organocatalysts that incorporate both a hydrogen-bond donor and a chiral diamine scaffold. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereocontrol. mdpi.com The development of polymeric chiral diamine ligands is another promising area, as these can be recycled and reused, making catalytic processes more sustainable. nih.gov

Broadening the Substrate Scope in Asymmetric Reactions

A key goal is to expand the range of substrates that can be effectively transformed using catalysts derived from this compound. This involves testing the efficacy of existing and newly designed catalysts in a wider variety of asymmetric reactions.

Current research is exploring the use of these catalysts in reactions such as the aza-Mannich reaction, the ring-opening of aziridines, and the hydroamination of alkenes. ua.es For example, organocatalysts derived from chiral 1,2-diamines have shown promise in the enantioselective addition of isothiocyanates to imines. ua.es The aim is to develop robust catalytic systems that can tolerate a wide range of functional groups and provide high levels of stereocontrol for diverse substrates.

Exploration of Advanced Materials Science Applications

Beyond catalysis, the unique structural features of this compound make it an attractive candidate for applications in materials science. The ability of its derivatives to form well-defined, chiral structures opens up possibilities for the creation of novel functional materials.

One emerging area is the development of chiral polymeric materials. Polymeric chiral diamine ligands have been synthesized and used to create iridium complexes that are efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.gov These materials exhibit high reactivity and enantioselectivity, demonstrating the potential for creating robust and reusable catalytic systems. nih.gov

Deeper Integration of Computational Chemistry for Rational Design and Optimization

Computational chemistry is becoming an indispensable tool for the rational design and optimization of catalysts and materials based on this compound. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. tandfonline.com

By modeling the interactions between a catalyst and its substrates, researchers can predict which catalyst modifications are most likely to improve performance. For example, quantum calculations have been used to design a diphenylethylenediamine-derived catalyst with high N-selectivity for the nitroso aldol (B89426) reaction. mdpi.com This predictive power accelerates the discovery and development of new catalysts, reducing the need for extensive empirical screening.

Table 2: Impact of Computational Chemistry on Catalyst Design

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states tandfonline.com | Rational design of catalysts with improved selectivity |

| Quantum Calculations | Predicting catalyst performance and selectivity mdpi.com | Accelerated discovery of new catalysts |

| Molecular Docking | Predicting binding affinities and interaction profiles | Optimization of ligand-substrate interactions |

Incorporation of this compound into Supramolecular Architectures